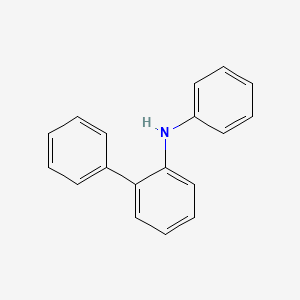

N-phenyl-2-biphenylamine

Description

Significance and Research Context of Biphenylamine Scaffolds in Modern Chemistry

Biphenyl (B1667301) and biphenylamine scaffolds are recognized as "privileged structures" in chemistry, particularly in medicinal chemistry and materials science. nih.gov A scaffold refers to a core molecular framework that can be systematically modified to create a library of related compounds. The biphenyl framework, consisting of two connected phenyl rings, is present in approximately 4.3% of all approved medications and is noted for its ability to target various proteins with high selectivity. nih.gov These scaffolds are integral to the structure of numerous biologically active natural products and marketed drugs. rsc.org

In the realm of materials science, biphenyl derivatives are crucial intermediates for producing a wide range of products, including fluorescent layers in organic light-emitting diodes (OLEDs) and liquid crystals. rsc.org The rigidity, chemical stability, and tunable electronic properties of the biphenyl core make it an attractive component for advanced materials. rsc.orgroyalsocietypublishing.org Researchers are actively exploring biphenyl-based enamines and other derivatives for applications as organic semiconductors, which are essential components in devices like organic field-effect transistors (OFETs) and solar cells. royalsocietypublishing.org The ability to easily modify the biphenyl scaffold allows for the fine-tuning of material properties such as thermal stability, energy levels, and charge-carrier mobility to suit specific electronic applications. royalsocietypublishing.org

Historical Perspective on Related Arylamine and Biaryl Compounds in Chemical Synthesis

The history of arylamines and biaryl compounds is deeply rooted in the development of modern organic chemistry. One of the foundational molecules, diphenylamine (B1679370), was first identified in 1864 by A.W. Hofmann among the distillation products of aniline (B41778) dyes. wikipedia.orgsmolecule.com This discovery laid the groundwork for research into more complex arylamine derivatives. smolecule.com

The synthesis of biaryls—compounds containing a carbon-carbon bond between two aromatic rings—has been a long-standing challenge and a major focus of synthetic methodology development. fiveable.me An early breakthrough was the Ullmann reaction, first reported by Fritz Ullmann in 1901, which utilized copper to couple two aryl halide molecules. wikipedia.org While historically significant as one of the first transition-metal-mediated coupling reactions, the traditional Ullmann method often required harsh conditions and stoichiometric amounts of copper. fiveable.mewikipedia.org Other classical methods for biaryl synthesis include the Wurtz-Fittig and Bennett-Turner reactions. rsc.org

A paradigm shift in biaryl synthesis occurred with the advent of palladium-catalyzed cross-coupling reactions. researchgate.net The development of methods like the Suzuki, Negishi, and Heck couplings revolutionized the field, allowing for the efficient and versatile formation of biaryl bonds under milder conditions and with greater functional group tolerance. fiveable.meresearchgate.net The importance of these methods was recognized with the 2010 Nobel Prize in Chemistry, and they remain the cornerstone of modern biaryl synthesis in academic and industrial research. researchgate.net

Table 2: Key Historical Methods for Biaryl Synthesis

| Reaction Name | Year Reported | Key Reactants | Metal/Catalyst | General Description |

| Wurtz-Fittig Reaction | 1855 | Aryl halide and alkyl halide | Sodium | Forms an alkyl-substituted aromatic compound. rsc.org |

| Ullmann Reaction | 1901 | Two aryl halides | Copper (often in excess) | One of the earliest methods for forming a biaryl C-C bond, traditionally requiring high temperatures. rsc.orgwikipedia.org |

| Bennett-Turner Reaction | 1914 | Grignard reagent (e.g., phenylmagnesium bromide) | CrCl₃ or CuCl₂ | Homocoupling of organometallic reagents to form symmetrical biphenyls. rsc.org |

| Suzuki Coupling | 1979 | Organoboron compound and an organohalide | Palladium catalyst | A highly versatile and widely used method known for its mild conditions and tolerance of many functional groups. rsc.orgfiveable.me |

Scope and Objectives of Contemporary Research on N-Phenyl-2-biphenylamine

Contemporary research on this compound focuses on harnessing its structural features for applications in materials science and catalysis. The compound is investigated as a key intermediate in the synthesis of various organic compounds, including dyes and pigments where its chemical properties contribute to color and stability. lookchem.comevitachem.com

A significant area of current investigation is its use in organic electronics. Specifically, this compound has been identified as a promising electron transport material for use in organic light-emitting diodes (OLEDs). evitachem.com Its molecular structure is also being explored for the development of novel materials with tailored characteristics for various industries. lookchem.com

Furthermore, recent studies have highlighted the potential of this compound and its derivatives in catalysis and synthetic methodology. For instance, photocatalytic methods have been developed for the synthesis of bulky vicinal 1,2-diamines starting from N-benzylidene-[1,1'-biphenyl]-2-amines. beilstein-journals.org In these reactions, the biphenylamine scaffold is crucial for stabilizing radical intermediates, enabling unique reactivity. beilstein-journals.org The resulting diamine products are valuable motifs with potential applications as ligands for stereoselective synthesis. beilstein-journals.org The overarching goal of this research is to develop efficient and divergent synthetic routes to access structurally complex and valuable molecules from readily available biphenylamine precursors. beilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C18H15N |

|---|---|

Molecular Weight |

245.3 g/mol |

IUPAC Name |

N,2-diphenylaniline |

InChI |

InChI=1S/C18H15N/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14,19H |

InChI Key |

NJVSFOMTEFOHMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl 2 Biphenylamine and Its Derivatives

Classical and Contemporary Approaches to N-Arylation of Biphenylamine Systems

The N-arylation of biphenylamine systems leverages transition-metal catalysis to facilitate the coupling of an amine with an aryl halide or a related electrophile.

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgacs.org This palladium-catalyzed cross-coupling reaction is highly effective for synthesizing aryl amines from aryl halides and amines. wikipedia.org The synthesis of N-phenyl-2-biphenylamine can be achieved by coupling 2-halobiphenyl (e.g., 2-bromobiphenyl) with aniline (B41778), or by coupling 2-aminobiphenyl (B1664054) with a halobenzene.

The reaction's success hinges on the choice of palladium precursor, phosphine (B1218219) ligand, and base. wikipedia.orggoogle.com Several generations of catalyst systems have been developed to improve reaction scope and efficiency, allowing for the coupling of a wide array of substrates under milder conditions. wikipedia.org For instance, sterically hindered phosphine ligands, such as XPhos and SPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are frequently employed. The choice of base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is also critical for achieving high yields. mit.edunih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Aryl Amines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 3-Bromo-1,1'-biphenyl | Aniline | Pd(dba)₂ / DPPF | Sodium tert-butoxide | Toluene (B28343) | Reflux, 2h | 95% chemicalbook.com |

| Bromobenzene | Diphenylamine (B1679370) | Pd₂(dba)₃ / XPhos | Sodium tert-butoxide | Toluene | 100 °C, 24h | - nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org

Copper-mediated N-arylation, historically known as the Ullmann condensation or Goldberg reaction, represents a classical alternative to palladium-catalyzed methods. wikipedia.orgnih.gov These reactions typically require stoichiometric amounts of copper and high temperatures (often exceeding 210 °C) in polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The traditional Ullmann reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of copper metal or a copper salt. organic-chemistry.org

The Goldberg reaction is a specific variant for C-N bond formation. wikipedia.orgnih.gov For example, the synthesis of this compound could be approached by reacting 2-bromobiphenyl (B48390) with aniline in the presence of a copper catalyst and a base like potassium carbonate (K₂CO₃).

Modern advancements have introduced soluble copper catalysts supported by ligands such as diamines or phenanthroline, which can facilitate the reaction under milder conditions compared to the traditional protocol. wikipedia.orgorganic-chemistry.org Despite these improvements, copper-mediated couplings are often considered less general and require harsher conditions than their palladium-catalyzed counterparts. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Table 2: Comparison of General Reaction Conditions

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Mediated (Ullmann/Goldberg) |

|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper metal or salts (e.g., CuI, CuBr) wikipedia.orgorganic-chemistry.org |

| Ligands | Bulky phosphines (e.g., XPhos, BINAP) nih.govsnnu.edu.cn | Diamines, Phenanthroline, Amino acids wikipedia.orgnih.gov |

| Temperature | Often milder (e.g., 80-110 °C) | Typically higher (>150 °C), though modern methods are milder wikipedia.org |

| Substrate Scope | Very broad wikipedia.org | More limited, often requires activated aryl halides wikipedia.org |

This table is interactive and can be sorted by clicking on the column headers.

Nucleophilic aromatic substitution (SNAr) is another fundamental pathway for forming C-N bonds. This reaction involves the attack of a nucleophile (like an amine) on an aromatic ring that is activated by one or more strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group (typically a halide). nih.govyoutube.com

For the synthesis of the parent this compound, the SNAr pathway is generally not viable because the biphenyl (B1667301) ring lacks the necessary activation. The reaction would require extremely harsh conditions or an alternative mechanism. nih.gov One such alternative is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. This route is typically induced by a very strong base, such as sodium amide (NaNH₂), reacting with a non-activated aryl halide. youtube.com However, this method can lead to a mixture of products if the benzyne (B1209423) intermediate is unsymmetrical. youtube.com Due to these limitations and the superior efficiency of metal-catalyzed methods, SNAr is not a preferred route for synthesizing simple diarylamines like this compound.

Targeted Synthesis of Substituted this compound Derivatives

Building upon the core this compound structure, targeted syntheses can introduce specific functionalities, such as chirality or conjugation to other molecular systems.

The synthesis of chiral N-biphenylamine structures can be achieved through asymmetric catalysis, often leveraging modified Buchwald-Hartwig amination protocols. snnu.edu.cn The introduction of chirality can result in atropisomers, which are stereoisomers arising from hindered rotation around a single bond, such as the C-C bond connecting the two phenyl rings in a substituted biphenyl system. rsc.org

Asymmetric Buchwald-Hartwig amination can be used to construct C-N axial chirality. snnu.edu.cn This is accomplished by using a palladium precursor in conjunction with a chiral phosphine ligand, such as a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These reactions can proceed via kinetic resolution of a racemic starting material or through a desymmetrization of a prochiral substrate. For example, the amination of a prochiral dibromide with an amine using a chiral palladium catalyst can yield an enantioenriched arylamine. snnu.edu.cn The level of enantioselectivity, often expressed as enantiomeric excess (ee), is highly dependent on the specific ligand, substrate, and reaction conditions.

Anilino-biphenyl conjugates, where the this compound core is linked to other functional units, are of interest in materials science, particularly for applications in organic electronics. These conjugated molecules are often synthesized using sequential cross-coupling reactions.

For instance, a star-shaped organic semiconductor can be prepared where multiple N,N-diphenylaniline units are attached to a central core. nih.gov The synthesis might begin with a multi-halogenated core, to which the aniline derivatives are attached using Buchwald-Hartwig amination. Alternatively, a pre-formed N-phenyl-biphenylamine derivative containing a reactive handle (like a bromine atom or a boronic acid group) can be further functionalized. This can be achieved through subsequent Suzuki-Miyaura coupling to introduce additional aryl groups, extending the conjugation of the molecule. nih.govnih.gov These multi-step syntheses allow for the precise construction of complex architectures with tailored electronic and photophysical properties.

Functional Group Interconversions on the Biphenylamine Core

Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the transformation of one functional group into another. solubilityofthings.com This strategy is pivotal for creating derivatives of this compound, allowing for the fine-tuning of its chemical and physical properties. The biphenylamine core offers multiple sites for such modifications on its aromatic rings and the secondary amine linker.

Common interconversions on the aromatic systems of the biphenyl moiety include electrophilic substitution reactions. arabjchem.org For instance, halogenation can introduce bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions. vanderbilt.edu Nitration, followed by reduction, provides a route to introduce additional amino groups, fundamentally altering the electronic properties of the molecule.

The secondary amine of the this compound core is also a key site for functionalization. It can undergo N-alkylation or N-acylation to introduce a variety of substituents. These transformations are crucial for building more complex molecular frameworks and for modulating the steric and electronic environment around the nitrogen atom.

Table 1: Examples of Functional Group Interconversions on Aromatic Cores

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| -H (on Aromatic Ring) | HNO₃, H₂SO₄ | -NO₂ | Nitration |

| -NO₂ | H₂, Pd/C or Sn, HCl | -NH₂ | Reduction |

| -H (on Aromatic Ring) | Br₂, FeBr₃ | -Br | Bromination |

| -NH- | R-COCl, Pyridine | -N(COR)- | Acylation |

| -OH | R-X, Base | -OR | Alkylation (Williamson Ether Synthesis) |

This table presents common functional group interconversions applicable to aromatic systems like the biphenylamine core.

Novel Synthetic Pathways and Mechanistic Considerations

Recent advances in synthetic chemistry have opened up new avenues for the synthesis and transformation of this compound and its derivatives. These novel methods often offer improved efficiency, selectivity, and access to previously challenging molecular architectures.

Photoredox Catalysis in N-Benzylidene-biphenyl-2-amine Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. nih.gov Research has demonstrated its application in the transformation of N-benzylidene-[1,1'-biphenyl]-2-amines, which are derivatives of the this compound scaffold. beilstein-journals.orgbeilstein-archives.org A notable application is the synthesis of both unsymmetrical and symmetrical 1,2-diamines through a divergent synthetic approach. beilstein-archives.org

This method involves the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines. The reaction proceeds through the generation of α-amino radical intermediates via a proton-coupled single-electron transfer (PCET) process, facilitated by an iridium-based photocatalyst. beilstein-journals.orgresearchgate.net By carefully selecting the reaction conditions, these radical intermediates can undergo either a cross-coupling with an aliphatic amine to yield unsymmetrical 1,2-diamines or a homocoupling to produce symmetrical 1,2-diamines. beilstein-journals.orgbeilstein-archives.org The presence of the phenyl substituent on the aniline moiety has been identified as critical for the reactivity in the heterocoupling reaction. beilstein-journals.org

Table 2: Divergent Synthesis of 1,2-Diamines from N-Benzylidene-[1,1'-biphenyl]-2-amines via Photoredox Catalysis

| Reaction Type | Coupling Partner | Key Reagent | Product Type |

| Heterocoupling | Aliphatic Amine | Ir photocatalyst | Unsymmetrical 1,2-Diamine |

| Homocoupling | None | Hantzsch Ester | Symmetrical 1,2-Diamine |

| Reduction | Hantzsch Ester | - | Reduced Amine |

This table summarizes the divergent outcomes of photoredox catalysis on N-benzylidene-[1,1'-biphenyl]-2-amines based on the reaction conditions. beilstein-journals.orgbeilstein-archives.org

Ligand Design for Optimized Synthetic Yields and Selectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental for the construction of the C-C and C-N bonds in this compound. The success of these reactions is highly dependent on the choice of ligand coordinated to the palladium center. google.com Ligand design plays a crucial role in stabilizing the catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and ultimately controlling the yield and selectivity of the desired product.

For the synthesis of biphenylamines, phosphine-based ligands, particularly bulky and electron-rich biaryl phosphine ligands like XPhos, are often employed. acs.org These ligands enhance the catalytic activity for coupling sterically hindered substrates and challenging aryl chlorides. The design of ligands can influence the coordination geometry around the metal center, which in turn affects the reactivity and selectivity of the catalyst. For instance, the development of pre-formed palladium catalysts with specific biphenyl phosphine ligands has been shown to be effective in Suzuki-Miyaura couplings to produce various biphenylamine derivatives. google.com The strategic selection and design of ligands are therefore critical for overcoming synthetic challenges and achieving efficient synthesis of this compound and its complex derivatives. nih.gov

Multi-component Reactions for Complex this compound Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. rug.nl MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

While specific MCRs for the direct synthesis of the parent this compound are not extensively documented, the principles of MCRs can be applied to construct complex derivatives. For example, MCRs involving a biphenyl-containing starting material can be envisioned to build intricate molecular architectures around this core structure. A reported example demonstrates the reaction of biphenyl, 2-aminobenzoimidazole, and dihydro-2H-pyran-2,6-dione in the presence of a nanoparticle catalyst to yield a complex biphenyl amide derivative. rsc.org This illustrates the potential of MCRs to create diverse libraries of compounds based on the biphenyl scaffold, which could be adapted for the synthesis of complex this compound architectures by employing appropriately functionalized starting materials. The development of novel MCRs remains an active area of research with significant potential for the efficient synthesis of complex pharmacologically relevant molecules.

Reactivity Profiles and Mechanistic Investigations of N Phenyl 2 Biphenylamine Systems

C-H Bond Activation Studies in Biphenylamine Frameworks

The direct functionalization of carbon-hydrogen (C-H) bonds in aromatic systems represents a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of N-phenyl-2-biphenylamine and its derivatives, C-H activation studies have revealed intricate details about the reactivity of these complex molecular frameworks.

Achieving regioselectivity in the C-H functionalization of biphenylamines is a significant challenge due to the presence of multiple C-H bonds with similar electronic and steric environments. Research has demonstrated that the strategic use of directing groups can effectively control the position of functionalization.

A notable example is the palladium-catalyzed regioselective C-H acylation of biaryl-2-amines with aromatic aldehydes. acs.org In this transformation, the amino group, typically in the form of a sulfonamide, acts as an effective directing group, guiding the acylation to the ortho-position of the biphenyl (B1667301) moiety. This dehydrogenative cross-coupling protocol can yield both mono- and diacylated products with good regioselectivity. acs.org The reaction demonstrates broad substrate scope, tolerating various substituents on both the biaryl-2-amine and the aromatic aldehyde. acs.org

The following table summarizes the yields of mono- and diacylated products in the palladium-catalyzed C-H acylation of a biaryl-2-amine with 4-methylbenzaldehyde (B123495) under specific reaction conditions.

| Product | Yield (%) |

| Monoacylated Product | 75 |

| Diacylated Product | 15 |

Reaction conditions: biaryl-2-amine (0.5 mmol), 4-methylbenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.025 mmol), HOAc (1.0 mmol), TBHP (1.0 mmol), CH₃CN (1 mL), 100 °C, 6 h. acs.org

This method highlights the ability to selectively functionalize the biphenyl core, which is crucial for the synthesis of complex molecules with defined substitution patterns. The directing group's ability to coordinate with the metal catalyst is key to achieving this high level of regiocontrol.

The cleavage of a C-H bond is a critical step in the functionalization process and is typically mediated by a transition metal catalyst. Various transition metals, including palladium, rhodium, and ruthenium, are commonly employed for C-H activation. The mechanism of C-H cleavage can vary depending on the metal, its oxidation state, the ligands, and the substrate. researchgate.netyoutube.com

In the palladium-catalyzed acylation of biaryl-2-amines, a plausible mechanism involves an initial chelation-directed C-H bond activation. acs.org The sulfonamide-protected amine coordinates to the Pd(II) catalyst, leading to the formation of a six-membered cyclopalladated intermediate. acs.org This palladacycle then reacts with a benzoyl radical, generated in situ from the aldehyde, to form a Pd(III) or Pd(IV) species. acs.org Subsequent reductive elimination affords the acylated product and regenerates the active palladium catalyst. acs.org

The key steps in this proposed pathway are:

Coordination: The substrate coordinates to the palladium catalyst via the directing group.

C-H Activation: The palladium catalyst cleaves a C-H bond to form a stable metallacycle.

Oxidative Addition/Radical Capture: The palladacycle reacts with the coupling partner.

Reductive Elimination: The new C-C bond is formed, releasing the product and regenerating the catalyst. acs.org

This mechanistic pathway, involving a concerted metalation-deprotonation (CMD) or a similar process, is a common theme in transition metal-catalyzed C-H functionalization. youtube.com

Amination and Coupling Reactions of this compound Derivatives

The amine functionality in this compound derivatives not only serves as a directing group but also actively participates in various amination and coupling reactions, leading to the formation of diverse molecular architectures.

Reductive cross-electrophile coupling reactions have emerged as a versatile tool for C-C bond formation, avoiding the need for pre-formed organometallic reagents. nih.gov These reactions typically involve a transition-metal catalyst and a metallic reductant. nih.gov In the context of biphenylamine systems, reductive coupling processes can proceed through radical intermediates.

For instance, the direct reductive cross-coupling of nitroarenes can be an efficient method for synthesizing N-substituted arylamines. rsc.org The reduction of the nitro group can generate nitrogen-active intermediates that can be precisely controlled to modulate reactivity and selectivity. rsc.org

While not directly involving this compound, studies on related systems have provided insights into these mechanisms. For example, the nickel-catalyzed reductive cross-coupling of aryl halides has been theoretically investigated, showing a preference for a Ni(0)-catalyzed pathway involving oxidative addition, reduction, a second oxidative addition, and reductive elimination. researchgate.net Such mechanistic understanding is crucial for the rational design of new reductive coupling reactions for complex molecules like this compound derivatives.

The flexible framework of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic compounds. These cyclizations can be promoted by various catalysts and reaction conditions.

While specific examples for this compound are not extensively detailed in the provided search results, the general principles of intramolecular cyclization in biaryl systems are well-established. For example, transition metal-catalyzed C-H amination is a powerful tool for the synthesis of indolines from 2-phenylethylamines, where a bidentate chelating group directs the intramolecular C-N bond formation.

The mechanism of these cyclizations often involves the formation of a metallacyclic intermediate, followed by reductive elimination to form the new heterocyclic ring. The regioselectivity of the cyclization is controlled by the directing group and the stability of the resulting ring system.

The amine moiety in this compound and its derivatives plays a pivotal role in directing the selectivity of various chemical transformations. chemrxiv.org By acting as a coordinating ligand for the metal catalyst, the amine group can direct functionalization to a specific C-H bond, typically at the ortho-position. acs.org

This directing group effect is fundamental to achieving high regioselectivity in C-H activation reactions. The formation of a stable metallacyclic intermediate is a key factor in this process. nih.gov The strength of the coordination between the amine (or a modified amine functionality like an amide or sulfonamide) and the metal center influences the efficiency and selectivity of the reaction.

Insights into Reaction Dynamics and Energy Landscapes

The reactivity of this compound and related systems is governed by complex reaction dynamics and energy landscapes. Understanding these factors is crucial for predicting reaction outcomes and designing synthetic pathways. This section explores the mechanistic details of several key reaction types involving biphenylamine structures.

Hydrolytic Mechanisms of Biphenyl-Substituted Esters

The hydrolysis of esters containing biphenyl moieties is a reaction of significant interest, particularly in the context of enzymatic catalysis which offers high chemoselectivity under mild conditions. researchgate.net Lipases, a class of hydrolase enzymes, have been shown to be effective catalysts for the selective cleavage of ester bonds in complex biphenyl structures. mdpi.com

The mechanism and outcome of lipase-catalyzed hydrolysis are highly dependent on the reaction conditions, including the specific lipase (B570770) used, pH, temperature, and solvent composition. researchgate.net For instance, studies on symmetrically substituted biphenyl diesters reveal that enzymes like Candida antarctica Lipase B (CALB) can facilitate a time-dependent and pH-dependent chemoselective hydrolysis. mdpi.com This process can yield either the unsymmetric mono-acid or the symmetric di-acid, depending on the duration of the reaction. researchgate.netmdpi.com

The general mechanism involves the nucleophilic attack of a serine residue in the lipase's active site on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases the alcohol portion of the ester and forms an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

The choice of solvent is critical; for example, no acid formation was detected when dimethyl sulfoxide (B87167) (DMSO) was replaced with toluene (B28343) or acetonitrile, indicating the solvent's profound impact on catalytic activity. mdpi.com The pH also plays a crucial role, influencing the ionization state of both the enzyme and the substrate, thereby affecting the reaction rate and product distribution. mdpi.com

| Reaction Time | Catalyst | Conditions | Observed Products |

|---|---|---|---|

| 1 hour | Candida antarctica Lipase B (CALB) | pH 8.0, 25°C, 10% DMSO | Mixture of unsymmetric mono-acid (Compound 4) and symmetric di-acid (Compound 6) |

| 2 hours | Candida antarctica Lipase B (CALB) | pH 8.0, 25°C, 10% DMSO | Increased ratio of symmetric di-acid (Compound 6) |

| 3 hours | Candida antarctica Lipase B (CALB) | pH 8.0, 25°C, 10% DMSO | Predominantly symmetric di-acid (Compound 6) |

Electrophilic and Nucleophilic Reactivity of the this compound Nitrogen Center

The nitrogen atom in this compound is a key center of reactivity, primarily exhibiting nucleophilic character due to the presence of a lone pair of electrons. masterorganicchemistry.com A nucleophile is a chemical species that donates an electron pair to form a new covalent bond. masterorganicchemistry.comkhanacademy.org The nitrogen in this compound can, therefore, react with various electrophiles (electron-pair acceptors). masterorganicchemistry.com

The nucleophilicity of the nitrogen center is modulated by several factors. The presence of two bulky aromatic substituents (the phenyl and biphenyl groups) introduces significant steric hindrance, which can impede the approach of electrophiles and thus reduce the rate of reaction compared to less hindered amines. masterorganicchemistry.com Furthermore, the electronic effects of the aryl groups play a role. While aromatic rings can be electron-withdrawing through inductive effects, they can also donate electron density via resonance, influencing the electron density on the nitrogen atom.

In the context of electrophilic reactivity, the nitrogen atom itself is electron-rich and thus unlikely to be attacked by nucleophiles. Instead, electrophilic substitution reactions would occur on the aromatic rings of the biphenyl or phenyl groups. unibo.it The presence of the amine group (-NH-) acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions of the rings to which it is attached. However, the focus of this subsection is the reactivity of the nitrogen center itself, which is predominantly nucleophilic.

The general trend for amine nucleophilicity increases with basicity. masterorganicchemistry.com However, bulky amines can be less nucleophilic than expected based on their basicity due to steric factors. masterorganicchemistry.com

| Factor | Effect on Nitrogen Center | Description |

|---|---|---|

| Lone Pair of Electrons | Nucleophilic | The nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of donating this pair to an electrophile. masterorganicchemistry.com |

| Steric Hindrance | Decreased Nucleophilicity | The bulky phenyl and biphenyl groups physically obstruct the approach of reactants to the nitrogen atom. masterorganicchemistry.com |

| Electronic Effects | Modulated Nucleophilicity | The aromatic rings influence the electron density on the nitrogen through a combination of inductive and resonance effects. |

Hydrogen Abstraction Processes in N-Phenyl-Biphenylamines

Hydrogen abstraction is a chemical reaction that involves the removal of a hydrogen atom, with its single electron, from a substrate. In the context of N-phenyl-biphenylamines, the most likely site for hydrogen abstraction is the N-H bond of the secondary amine. This process is critical in various chemical transformations, including oxidation and combustion chemistry. rsc.org

The ease of hydrogen abstraction is directly related to the bond dissociation energy (BDE) of the bond being broken. A lower BDE corresponds to a weaker bond and a more facile abstraction process. The N-H bond in diarylamines is weakened by the ability of the resulting nitrogen-centered radical to be stabilized by resonance delocalization over the two adjacent aromatic rings.

Studies on hydrogen abstraction from polycyclic aromatic hydrocarbons (PAHs) by radicals such as H• provide insight into the kinetics of these processes. rsc.orgscispace.com The reaction rates are highly dependent on temperature and the specific site of abstraction. scispace.com For N-phenyl-biphenylamines, the abstraction of the amine hydrogen would lead to the formation of a resonance-stabilized N-phenyl-2-biphenylaminyl radical.

The kinetics of such reactions can be modeled using computational methods, such as density functional theory (DFT), to calculate potential energy surfaces and reaction barriers. rsc.org These calculations help in understanding the influence of molecular structure on the reaction rate constants. rsc.org For example, rate constants for hydrogen abstraction are often expressed in the Arrhenius format, showing a strong temperature dependence. researchgate.net

| Aspect | Description | Significance |

|---|---|---|

| Primary Reaction Site | The N-H bond of the secondary amine group. | This is typically the weakest C-H or N-H bond in the molecule. |

| Intermediate Formed | A resonance-stabilized N-phenyl-2-biphenylaminyl radical. | The stability of the resulting radical is a major driving force for the reaction. |

| Influencing Factors | Bond Dissociation Energy (BDE), temperature, nature of the abstracting radical. | These factors determine the reaction kinetics and overall feasibility. rsc.orgresearchgate.net |

| Kinetic Modeling | Rate constants can be estimated using computational chemistry and transition state theory. rsc.orgscispace.com | Provides predictive power for reaction outcomes under various conditions. |

Advanced Spectroscopic and Structural Characterization of N Phenyl 2 Biphenylamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of N-phenyl-2-biphenylamine in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its molecular framework. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons, while the coupling patterns reveal the connectivity between adjacent protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons are expected to resonate in the downfield region, generally between 6.8 and 7.6 ppm. The proton of the secondary amine (N-H) group typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons of the two phenyl rings and the biphenyl (B1667301) moiety will exhibit complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of this compound are expected to show signals in the range of 115 to 150 ppm. The chemical shifts of the carbons are influenced by the nature and position of the substituents. For instance, carbons directly bonded to the nitrogen atom or the other aromatic ring will have distinct chemical shifts compared to the other aromatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| N-H | 5.5 - 6.5 (broad singlet) | - | Chemical shift is solvent and concentration dependent. |

| Aromatic C-H | 6.8 - 7.6 (multiplets) | 115 - 130 | Complex splitting patterns due to ortho, meta, and para couplings. |

| Quaternary Aromatic C | - | 135 - 150 | Includes carbons at the point of ring fusion and attachment to nitrogen. |

To probe the three-dimensional structure and dynamic processes of this compound, advanced NMR techniques are employed. ipb.pt These two-dimensional (2D) NMR experiments provide through-bond and through-space correlation information that is not accessible from 1D spectra.

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, allowing for the assignment of protons within the same spin system, such as the individual aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation of this compound, such as the dihedral angle between the two phenyl rings and the biphenyl system. For instance, NOE correlations between protons on different aromatic rings can indicate a twisted conformation. ipb.ptcore.ac.uk

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, facilitating the complete and unambiguous assignment of all ¹H and ¹³C NMR signals.

Variable-temperature NMR studies can also provide insights into the dynamic behavior of the molecule, such as the rate of rotation around the C-N bonds and the biphenyl C-C single bond, and potential nitrogen inversion processes. mdpi.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are employed to investigate the bonding characteristics and electronic transitions within the this compound molecule.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands are expected for the N-H group, the C-N bond, and the aromatic rings. nih.govresearchgate.net

A detailed vibrational analysis of the closely related 2-aminobiphenyl (B1664054) has been performed, providing a basis for assigning the vibrational modes of this compound. researchgate.net

Interactive Data Table: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bending | 690 - 900 | Strong |

The precise positions of these bands can provide subtle information about the molecular structure and intermolecular interactions, such as hydrogen bonding involving the N-H group.

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated aromatic system. uomustansiriyah.edu.iq The presence of the nitrogen atom with its lone pair of electrons can also give rise to n → π* transitions.

The extended conjugation provided by the biphenyl group, in conjunction with the phenylamine moiety, is expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler molecules like aniline (B41778) or biphenyl. The absorption spectrum of this compound in solution is anticipated to show strong absorption bands in the UV region. researchgate.netacs.org

Fluorescence or emission spectroscopy can provide further information about the excited states of the molecule. Upon excitation with UV light, this compound may exhibit fluorescence, and the characteristics of this emission (e.g., wavelength, quantum yield, and lifetime) are sensitive to the molecular structure and environment. semanticscholar.org

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method can provide accurate measurements of bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation.

For this compound, a single-crystal XRD analysis would be invaluable for determining:

The planarity or degree of twist of the aromatic rings.

The precise geometry around the nitrogen atom.

The intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. mdpi.com

While a specific crystal structure for this compound has not been detailed in the provided search results, the structures of numerous related compounds containing biphenyl and N-phenyl moieties have been determined by XRD. researchgate.netacs.orgmdpi.com These studies demonstrate the utility of the technique for elucidating the solid-state conformation of such molecules.

Single Crystal X-ray Diffraction for Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. By analyzing the diffraction pattern of a single crystal, a complete molecular and packing structure can be elucidated.

While a specific single-crystal structure for this compound (C₁₈H₁₅N) was not found in the reviewed literature, analysis of closely related N-aryl biphenylamine compounds provides valuable insight into the expected structural features. For illustrative purposes, the crystallographic data for N,N-Diphenyl-[1,1'-biphenyl]-4-amine, an isomeric triphenylamine-substituted biphenyl, demonstrates the type of detailed information obtained from an SC-XRD experiment. nih.gov This data reveals the spatial orientation of the phenyl and biphenyl groups and the geometry around the central nitrogen atom.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₁₉N |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 10.3425 |

| b (Å) | 13.0194 |

| c (Å) | 13.2226 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Z | 4 |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a crucial analytical technique for characterizing the solid-state nature of a bulk crystalline sample. americanpharmaceuticalreview.com Unlike SC-XRD, which analyzes a single crystal, PXRD provides information about the crystalline phases present in a polycrystalline powder. nih.gov The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form, or polymorph. americanpharmaceuticalreview.commdpi.com

This method is instrumental in identifying the specific polymorph of this compound, assessing the sample's phase purity, and detecting the presence of any crystalline impurities. The PXRD pattern plots the intensity of diffracted X-rays against the diffraction angle (2θ). Each crystalline phase produces a distinct set of peaks at characteristic 2θ angles, governed by the spacing between crystal lattice planes, as described by Bragg's Law. americanpharmaceuticalreview.com

| Position [°2θ] | Relative Intensity [%] |

|---|---|

| 10.5 | 45 |

| 15.8 | 80 |

| 18.2 | 100 |

| 21.1 | 65 |

| 23.5 | 90 |

| 26.9 | 50 |

| 28.4 | 30 |

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques used to confirm the molecular formula and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS provides an experimentally measured exact mass that can be compared to the theoretically calculated mass, typically matching to within a few parts per million (ppm). This level of precision provides strong evidence for the compound's molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 246.1283 |

| Observed Mass (m/z) | 246.1280 |

| Difference (ppm) | -1.2 |

Elemental Composition Determination

Elemental analysis provides the quantitative determination of the percentage by mass of each element within a compound. researchgate.net For organic compounds like this compound, this typically involves combustion analysis to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₁₈H₁₅N). A close agreement between the found and calculated values serves as a fundamental confirmation of the compound's empirical and molecular formula.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 87.97 | 87.91 |

| Hydrogen (H) | 6.16 | 6.20 |

| Nitrogen (N) | 5.71 | 5.68 |

Computational Chemistry and Theoretical Studies on N Phenyl 2 Biphenylamine

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a powerful and popular tool in computational chemistry for investigating the structural and electronic properties of organic molecules. nih.gov DFT methods are used to predict a wide array of molecular properties, including molecular structures, vibrational frequencies, and reaction pathways, offering results that often show excellent agreement with experimental data. hakon-art.com

The first step in a computational study is typically geometry optimization, a process that seeks to find the lowest energy arrangement of atoms in a molecule. nih.gov For N-phenyl-2-biphenylamine, this process is crucial for understanding its three-dimensional structure and conformational preferences.

The key structural feature of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. In this compound, the conformation is determined by a delicate balance between two opposing factors: π-conjugation, which favors a planar structure, and steric hindrance between the substituents on adjacent rings, which favors a twisted, non-planar structure. ic.ac.uk The presence of the bulky phenylamino (B1219803) group at the 2-position leads to significant steric repulsion, forcing the rings to adopt a twisted conformation to minimize these unfavorable interactions. ic.ac.uk DFT calculations can precisely determine these dihedral angles, as well as bond lengths and bond angles, providing a detailed picture of the molecule's most stable three-dimensional shape. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Description | Typical Predicted Value |

| C-C (aromatic) | Carbon-carbon bond length in phenyl rings | ~1.40 Å |

| C-C (inter-ring) | Bond length connecting the two biphenyl rings | ~1.47 Å |

| C-N | Carbon-nitrogen bond length | ~1.40 Å |

| Dihedral Angle | Twist angle between the two biphenyl rings | 40° - 60° |

Note: The values presented are typical and may vary depending on the specific DFT functional and basis set used for the calculation.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. hakon-art.com A small energy gap suggests that a molecule is more reactive, more polarizable, and requires less energy for excitation. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamino moiety, reflecting its electron-donating character. The LUMO is likely distributed across the π-system of the biphenyl rings. dergipark.org.tr Analysis of these orbitals helps to identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Frontier Orbital Energies and Related Properties of this compound

| Property | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap implies higher reactivity. hakon-art.com |

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying stable intermediates and, crucially, the high-energy transition states that connect them. By modeling the transition state, chemists can calculate the activation energy of a reaction, which is a key determinant of the reaction rate.

For this compound, DFT could be used to model reactions such as electrophilic aromatic substitution. The phenylamino group is strongly activating and ortho-, para-directing. Theoretical modeling could predict the relative activation energies for electrophilic attack at various positions on the aromatic rings, thereby predicting the regioselectivity of the reaction. These calculations would likely confirm that substitution is favored at the para-position of the aniline (B41778) ring, due to the steric hindrance at the ortho-positions.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated. rasayanjournal.co.in These quantum chemical descriptors provide a quantitative framework for understanding and predicting the chemical reactivity and stability of molecules. hakon-art.com

Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. More reactive nucleophiles are characterized by lower values of μ. mdpi.com

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.govrsc.org

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Measures the stabilization in energy when a system acquires additional electronic charge from the environment. Good electrophiles have high values of ω, while good nucleophiles have lower values. hakon-art.com

For this compound, these descriptors would quantify its nucleophilic character, stemming from the electron-donating phenylamino group.

Table 3: Quantum Chemical Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / 2η | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Electron-accepting capability. |

An n→π* interaction involves the donation of electron density from a non-bonding lone pair (n) of a donor atom into a nearby empty antibonding π-orbital (π*). nih.govharvard.edu These are weak, non-covalent interactions that can significantly influence molecular conformation and stability. harvard.eduacs.org

In the optimized geometry of this compound, it is possible for an intramolecular n→π* interaction to occur between the nitrogen atom's lone pair and the π* orbitals of one of the adjacent phenyl rings. The existence and strength of such an interaction would depend on the molecule's conformation, specifically the proximity and orientation of the nitrogen lone pair relative to the aromatic ring. Computational analysis can identify the orbitals involved and quantify the energetic stabilization provided by this interaction.

The Hammett equation is a classic example of a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org The equation is given by:

log(k/k₀) = σρ

Here, σ is the substituent constant , which depends only on the nature and position of the substituent, and ρ is the reaction constant , which depends on the reaction type and conditions but not the substituent. wikipedia.orgviu.ca The substituent constant σ quantifies the electronic effect (inductive and resonance) of a substituent compared to hydrogen. researchgate.net Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. nih.gov

In the context of this compound, the entire phenylamino group could be considered a substituent on a biphenyl core, or the phenyl group could be considered a substituent on an aniline core. By calculating the reaction rates or equilibrium constants for a series of derivatives of this compound with different substituents, a Hammett plot can be constructed to determine the reaction constant ρ. science.gov The sign and magnitude of ρ provide valuable information about the reaction mechanism, specifically the nature of charge development in the transition state. wikipedia.orgviu.ca

Charge Transfer Mechanisms

There is no specific information available in the surveyed literature regarding the charge transfer mechanisms of this compound as determined through computational studies. General studies on related triarylamine and biphenyl derivatives often investigate intramolecular charge transfer (ICT) properties, which are crucial for applications in organic electronics. researchgate.netnih.gov These studies typically involve calculating parameters such as electron-hole distribution, charge transfer amounts, and exciton (B1674681) binding energies. rsc.org However, without specific calculations for this compound, it is not possible to present scientifically accurate data or a detailed discussion on its charge transfer characteristics.

Molecular Dynamics and Simulation Studies

Similarly, dedicated molecular dynamics and simulation studies on this compound are absent from the current body of scientific literature. Such studies are essential for understanding the dynamic behavior of molecules, including their conformational changes and interactions with their environment.

Intermolecular Interactions and Self-Assembly Prediction

The prediction of intermolecular interactions and self-assembly behavior through computational methods is a growing field, utilizing molecular dynamics and other modeling techniques to understand how molecules aggregate. nih.govmdpi.com These interactions, which include van der Waals forces, hydrogen bonding, and π-π stacking, are fundamental to the material properties of organic compounds. rsc.org Computational studies on related systems, such as N-methyl-N-phenylbenzamides, have detailed the cooperative interplay of various weak intermolecular forces in stabilizing crystal packing. rsc.org However, the literature lacks specific predictive studies on the nature of intermolecular interactions for this compound and its potential to form self-assembled structures.

Advanced Applications of N Phenyl 2 Biphenylamine and Its Derivatives in Materials Science and Catalysis

Organic Electronic and Optoelectronic Materials Development

N-phenyl-2-biphenylamine and its derivatives have emerged as a significant class of compounds in the field of materials science, particularly for the development of organic electronic and optoelectronic materials. bohrium.comrsc.org Their rigid, non-coplanar structures, combined with the electron-donating nature of the amine groups, provide a unique combination of thermal stability, desirable electrochemical properties, and charge-transporting capabilities. bohrium.comresearchgate.net These characteristics make them highly suitable as building blocks for a variety of advanced materials used in modern electronic devices. rsc.org

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their primary role is often as hole-transporting materials (HTMs), which facilitate the efficient injection and movement of positive charge carriers (holes) from the anode to the emissive layer of the device. researchgate.netnih.gov Compounds incorporating biphenyl (B1667301) and triphenylamine (B166846) moieties exhibit low oxidation potentials and high fluorescence quantum yields, making them versatile materials for OLEDs. They can function not only as hole transporters but also as hosts for emissive dopants or as blue-emitting materials themselves. researchgate.net

The molecular structure of these materials, such as 4,4',4''-tris(N-1-naphthyl-N-phenyl-amino)-triphenylamine, is designed to ensure high thermal stability and the formation of stable amorphous films, which are crucial for the longevity and performance of OLED devices. researchgate.net Furthermore, arylamine derivatives linked to bithiophene cores have been synthesized to act as highly fluorescent green dopants in the emissive layer, demonstrating the tunability of their optical properties for full-color display applications. researchgate.net

Semiconductor Materials and Building Blocks for Electronic Devices

The inherent charge-transporting properties of this compound derivatives make them excellent candidates for p-type organic semiconductors. bohrium.comresearchgate.net These materials are essential components in various electronic devices beyond OLEDs, including organic field-effect transistors (OFETs) and solar cells. researchgate.netnih.gov Researchers have synthesized novel charge-transporting biphenyl-based enamines that demonstrate high thermal stability and significant charge-carrier mobility. researchgate.netroyalsocietypublishing.org

Subtle modifications to the molecular structure of these biphenyl derivatives can lead to substantial changes in their material properties, allowing for fine-tuning of energy levels and charge mobility for specific applications. royalsocietypublishing.org For instance, certain biphenyl enamines have shown hole drift mobilities reaching up to 2 × 10⁻² cm²V⁻¹s⁻¹ at strong electric fields, a value that rivals many established hole-transporting materials. nih.gov This high mobility is critical for ensuring efficient operation in electronic devices. nih.gov The ease of synthesis, often through simple one-step reactions without expensive catalysts, further enhances their appeal for broad application. royalsocietypublishing.org

Below is a table detailing the properties of several biphenyl enamine derivatives investigated for semiconductor applications. nih.gov

| Material | Glass Transition Temp (Tg) (°C) | Ionization Potential (Ip) (eV) | Hole Mobility at Zero Field (μ0) (cm²V⁻¹s⁻¹) | Hole Mobility at 6.4x10⁵ Vcm⁻¹ (cm²V⁻¹s⁻¹) |

| BE1 | 103 | 5.56 | 1.1 x 10⁻⁵ | 1.1 x 10⁻³ |

| BE2 | 134 | 5.53 | 1.0 x 10⁻⁵ | 1.1 x 10⁻³ |

| BE3 | 129 | 5.42 | 1.5 x 10⁻⁴ | 2.0 x 10⁻² |

| BE4 | 103 | 5.58 | 1.1 x 10⁻⁵ | 1.1 x 10⁻³ |

| BE5 | 120 | 5.37 | 3.5 x 10⁻⁶ | 1.4 x 10⁻⁴ |

| BE6 | 140 | 5.43 | 1.1 x 10⁻⁵ | 1.1 x 10⁻³ |

| BE7 | 140 | 5.49 | 1.4 x 10⁻⁵ | 1.0 x 10⁻³ |

Data sourced from scientific studies on biphenyl enamines as p-type semiconductors. nih.gov

Polymer Science and Material Property Modification (e.g., Poly(benzimidazole imide)s)

In polymer science, the incorporation of N-phenyl-biphenylamine-related structures into polymer backbones is a key strategy for modifying material properties. A notable example is the development of N-phenyl-poly(benzimidazole imide)s (N-Ph-PBIIs). rsc.orgrsc.org Traditional poly(benzimidazole imide)s (PBIIs) are known for their exceptional thermal stability, with glass transition temperatures (Tg) often exceeding 400°C. rsc.org However, they suffer from high water absorption due to the presence of N-H groups in the benzimidazole (B57391) unit, which form hydrogen bonds with water molecules. rsc.orgnih.gov

By synthesizing a diamine monomer containing a bulky N-phenyl group, such as 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole (N-PhPABZ), and polymerizing it, researchers have created modified N-Ph-PBIIs. rsc.orgrsc.org The N-phenyl substituent effectively hinders the formation of hydrogen bonds with water, significantly reducing the polymer's water absorption. rsc.org At the same time, the rigid and non-coplanar nature of the N-phenyl group distorts the polymer backbone, which inhibits dense chain packing. rsc.orgrsc.org This leads to improved optical transparency and maintains a very high glass transition temperature, up to 425°C. rsc.orgresearchgate.net

The table below compares the properties of a traditional PBII with the modified N-Ph-PBII. rsc.orgrsc.org

| Property | PABZ-BPDA (Traditional PBII) | N-PhPABZ-BPDA (N-Phenyl Modified PBII) |

| Glass Transition Temp (Tg) | 412 °C | 425 °C |

| Water Absorption (WA) | 6.2% | 1.4% |

| Optical Transparency (Transmittance at 450 nm) | 1.0% | 75.0% |

| Coefficient of Thermal Expansion (CTE) | 14.3 ppm K⁻¹ | 45.1 ppm K⁻¹ |

This data illustrates the significant improvements in water resistance and optical clarity achieved by incorporating the N-phenyl group. rsc.orgrsc.org

Catalysis and Ligand Design in Organic Synthesis

The this compound framework is not only crucial for materials science but also plays a pivotal role in the field of organic synthesis, particularly in catalysis and ligand design. The steric and electronic properties of these molecules can be harnessed to create highly effective ligands for transition metal catalysts, which are instrumental in forming challenging chemical bonds.

N-Biphenylamine Derivatives as Ligands for Transition Metal Catalysis

Derivatives of N-biphenylamine are used to construct advanced ligands for transition metal-catalyzed reactions. rsc.org For instance, N-biphenyl pyrrolidine (B122466) derivatives serve as effective ligands in palladium-catalyzed amination reactions. rsc.org The design of ligands is central to controlling the reactivity and selectivity of a metal catalyst. In reactions like the Buchwald-Hartwig amination, which forms carbon-nitrogen (C-N) bonds, bulky ancillary ligands are essential for the catalyst's success. wikipedia.orgrsc.org

The steric hindrance provided by the biphenyl group in the ligand architecture is critical. rutgers.edu This bulkiness promotes the crucial reductive elimination step in the catalytic cycle, facilitating the formation of the desired product and regenerating the active catalyst. libretexts.org The ability to tune the steric and electronic properties of the biphenylamine scaffold allows for the development of "designer ligands" that can be optimized for specific and challenging chemical transformations. rsc.orgrutgers.edu

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Hiyama)

This compound and its derivatives are frequently the target products of powerful cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. uliege.be The Suzuki-Miyaura and Hiyama reactions are two prominent examples.

The Suzuki-Miyaura cross-coupling reaction is a versatile method used to synthesize a vast array of biphenyl compounds. mdpi.com This palladium-catalyzed reaction typically couples an aryl halide (like a bromoaniline) with an arylboronic acid. uliege.be It is a primary strategy for synthesizing the core structure of substituted biphenylamines, accommodating a wide range of functional groups on both coupling partners. uliege.be By carefully selecting the palladium catalyst and phosphine-based ligands (often themselves derived from a biphenyl scaffold), chemists can achieve high yields of the desired N-phenyl-biphenylamine products. uliege.beacs.org

The Hiyama cross-coupling reaction offers an alternative pathway to biphenyl structures, using organosilicon compounds as the nucleophilic partner. nih.gov This reaction, also catalyzed by palladium, couples aryl halides or tosylates with organosilanes, such as aryltrifluorosilanes. nih.govsemanticscholar.org A key advantage of the Hiyama coupling is the use of organosilicon reagents, which are known for their stability, low toxicity, and ease of handling compared to other organometallic reagents. nih.gov This method has been successfully applied to generate a wide variety of functionalized biaryl and heterobiaryl compounds, including precursors to this compound derivatives. nih.gov

Stereoselective Synthesis Utilizing Biphenylamine Ligands

The rigid and sterically defined scaffold of biphenylamine derivatives makes them valuable precursors for the development of chiral ligands used in stereoselective synthesis. These ligands play a crucial role in controlling the three-dimensional arrangement of atoms in a chemical reaction, leading to the preferential formation of one stereoisomer over another. The strategic placement of substituents on the biphenyl framework allows for the creation of a chiral environment around a metal center, which is essential for achieving high enantioselectivity in catalytic processes.

A key area of research involves the synthesis of bulky vicinal diamines from precursors like N-benzylidene-[1,1'-biphenyl]-2-amines. nih.gov Through methods such as photocatalysis, these precursors can be used to create complex diamine structures that are potential ligands for stereoselective reactions. nih.gov The presence of the phenyl substituent in the aniline (B41778) moiety is critical for the desired reactivity, enabling the synthesis of various bulky vicinal diamines that can coordinate with metal catalysts. nih.gov

Furthermore, the broader class of chiral biaryl compounds, including biphenyl monophosphines, has been successfully employed as ligands in highly challenging enantioselective reactions. researchgate.net For instance, these ligands have proven effective in Suzuki-Miyaura coupling reactions to construct axially chiral tetra-ortho-substituted biaryls, a task that is difficult to achieve with conventional methods. researchgate.net The design of these ligands, inspired by the biphenyl structure, is crucial for inducing the high levels of enantioselectivity observed. researchgate.net Similarly, novel chiral auxiliaries derived from related structures like N-sulfinyl imines have been designed for asymmetric addition reactions, yielding products with high diastereoselectivity. nih.gov These examples underscore the versatility of the biphenylamine framework in creating tailored ligands and auxiliaries that direct the stereochemical outcome of organic transformations.

Emerging Research Areas

Derivatives of this compound are emerging as critical components in the development of advanced sensors and functional electronic devices, primarily due to their unique photophysical and electronic properties. The ability to tune these properties through synthetic modification makes them ideal candidates for organic semiconductors. royalsocietypublishing.org

In the field of organic electronics, biphenyl-based enamine molecules, which share structural similarities with this compound, have been investigated as p-type semiconductors for applications in organic light-emitting diodes (OLEDs) and solar cells. royalsocietypublishing.org These materials can be synthesized through straightforward, catalyst-free reactions, and subtle changes to their molecular structure can lead to significant alterations in their thermal stability, energy levels, and charge-carrier mobility. royalsocietypublishing.org For instance, certain biphenyl enamines exhibit high thermal stability and relatively high carrier drift mobility, reaching up to 2 × 10⁻² cm²V⁻¹s⁻¹ at strong electric fields, making them promising for use in electronic devices. royalsocietypublishing.org

Table 1: Properties of Selected Biphenyl-Based Enamine Semiconductors

| Compound | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Carrier Drift Mobility (cm²V⁻¹s⁻¹) |

| BE1 | 126 | 365 | 1 x 10⁻³ |

| BE2 | 163 | 366 | 1 x 10⁻³ |

| BE3 | 114 | 362 | 2 x 10⁻² |

This table presents data on the thermal and charge-transport properties of new biphenyl-based enamine molecules, demonstrating their potential for application in organic electronics. Data sourced from research on biphenyl enamines as p-type semiconductors. royalsocietypublishing.org

Furthermore, more complex derivatives such as 4,4′-bis[N-(1-naphthyl)-N-phenylamino]-biphenyl (NPB) are well-established as hole-transporting materials in OLEDs, highlighting the utility of the core biphenylamine structure in functional devices. chemspider.com The development of novel fluorescent probes for detecting specific ions is another promising application. For example, an N-phenyl-1-naphthylamine/β-cyclodextrin inclusion complex has been developed as a fluorescent sensor for the rapid detection of Palladium (Pd²⁺) ions. researchgate.net Similarly, nanostructures assembled from related aromatic amine compounds have been shown to act as dual-mode sensors, capable of selectively discriminating between different classes of amines through changes in fluorescence and photoconductivity. researchgate.net

The inherent chemical characteristics of this compound and its derivatives, such as the presence of electron-rich aromatic rings and nitrogen heteroatoms, make them effective candidates for corrosion inhibitors. These molecules can adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. kfupm.edu.saresearchgate.net

Recent studies have focused on N-phenyl-benzamide derivatives for the corrosion protection of mild steel in acidic environments like 1 M HCl. kfupm.edu.sa Research has shown that the inhibition efficiency of these compounds is significantly influenced by the nature of substituents on the phenyl rings. Electron-donating groups, such as a methoxy (B1213986) group (–OCH₃), enhance the inhibition efficiency, while electron-withdrawing groups, like a nitro group (–NO₂), tend to decrease it. kfupm.edu.sa Electrochemical studies, including impedance spectroscopy and polarization, reveal that these derivatives act as interface corrosion inhibitors, primarily of the cathodic type. kfupm.edu.sa They adsorb strongly and spontaneously onto the metal surface, a process that conforms to the Langmuir adsorption isotherm. kfupm.edu.sa

Table 2: Corrosion Inhibition Efficiency of N-Phenyl-benzamide Derivatives

| Inhibitor Compound | Substituent Group | Maximum Inhibition Efficiency (%) |

| BNA-1 | -NO₂ (nitro) | 89.56 |

| BNA-2 | -H (unsubstituted) | 93.91 |

| BNA-3 | -OCH₃ (methoxy) | 96.52 |

This table summarizes the maximum corrosion inhibition efficiencies of different N-Phenyl-benzamide (BNA) derivatives for mild steel in 1 M HCl, illustrating the effect of substituents on performance. kfupm.edu.sa

Similarly, N-phenyl-1,4-phenylenediamine and its Schiff base derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. researchgate.net The mechanism of inhibition involves the interaction of the compounds' π-bonds and the free electron pairs on the nitrogen atoms with the metal surface, creating a coordinate covalent bond that blocks active corrosion sites. researchgate.net Advanced computational studies, including Density Functional Theory (DFT), are often employed to complement experimental findings. These theoretical calculations help to correlate the electronic properties of the inhibitor molecules—such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), dipole moment, and electron transfer capabilities—with their observed inhibition performance. kfupm.edu.sarsc.org

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of N-phenyl-2-biphenylamine, often relying on palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, presents opportunities for improvement in terms of environmental impact and cost-effectiveness. Future research will likely prioritize the development of "green" synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas of focus will include:

Catalyst Innovation: The development of more efficient and recyclable catalysts is a primary objective. This includes exploring catalysts based on earth-abundant metals as alternatives to precious metals like palladium. Additionally, the design of heterogeneous catalysts could simplify product purification and catalyst recovery, thereby reducing solvent waste.

Alternative Reaction Media: A shift from conventional organic solvents to more environmentally benign alternatives is anticipated. Research into performing the synthesis in water, supercritical fluids like CO2, or bio-based solvents could significantly reduce the environmental footprint of the process. nih.gov For instance, a simple and efficient route for the synthesis of unsymmetrical N,N'-diphenyl urea (B33335) has been developed in an aqueous medium without the need for a base or catalyst. researchgate.net

Energy Efficiency: Investigating alternative energy sources such as microwave irradiation or photochemical methods could lead to faster reaction times and lower energy consumption compared to traditional thermal heating. nih.govresearchgate.net

The principles of green chemistry, such as atom economy and process mass intensity, will serve as crucial metrics for evaluating the sustainability of these novel synthetic routes. walisongo.ac.id

Table 1: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Description | Goal |

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Maximize |

| Process Mass Intensity (PMI) | The total mass of materials used (solvents, reagents, process water) per unit mass of the active pharmaceutical ingredient (API) produced. | Minimize |

| E-Factor | The mass ratio of waste to the desired product. | Minimize |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Maximize |

Exploration of Unconventional Reactivity Patterns

While the core structure of this compound is well-established, its full reactive potential remains an area of active investigation. Future research is expected to delve into unconventional reactivity patterns, moving beyond its traditional role as a ligand precursor or a stable organic scaffold.